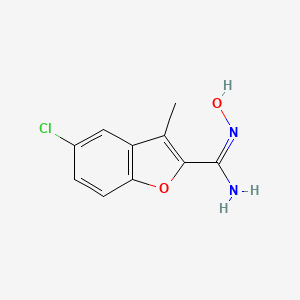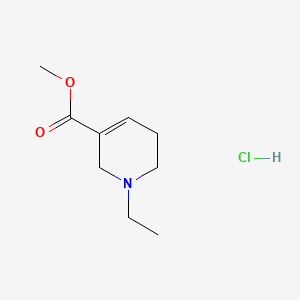
beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- is a compound that belongs to the class of glycosylamines Glycosylamines are derivatives of sugars where the anomeric hydroxyl group is replaced by an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- typically involves the reaction of glucose with ethanolamine. The process can be carried out under mild conditions, often requiring a catalyst to facilitate the reaction. One common method involves heating a mixture of glucose and ethanolamine in ethanol until the glucose dissolves .
Industrial Production Methods
For industrial production, the process can be scaled up using a pipeline production method. This involves continuous feeding of reactants and removal of products, which allows for high conversion rates and efficient energy use .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: This reaction can be used to convert the compound into its corresponding alcohol.
Substitution: This reaction can involve the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can yield alcohols .
Applications De Recherche Scientifique
Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of glycosylation processes and as a model compound for understanding carbohydrate-protein interactions.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of glycogen phosphorylase, it binds to the enzyme’s active site, preventing the breakdown of glycogen into glucose. This helps in maintaining blood glucose levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(beta-D-glucopyranosyl)-N’-cyclopropyl oxalamide
- N-(beta-D-glucopyranosyl)-N’-benzoylcarbamoyl
Uniqueness
Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its hydroxyl and amine groups provide versatility in chemical reactions, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
124378-00-3 |
|---|---|
Formule moléculaire |
C8H17NO6 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-(2-hydroxyethylamino)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H17NO6/c10-2-1-9-8-7(14)6(13)5(12)4(3-11)15-8/h4-14H,1-3H2/t4-,5-,6+,7-,8-/m1/s1 |
Clé InChI |
QWIWMRDGATVZMF-JAJWTYFOSA-N |
SMILES isomérique |
C(CO)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
C(CO)NC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)

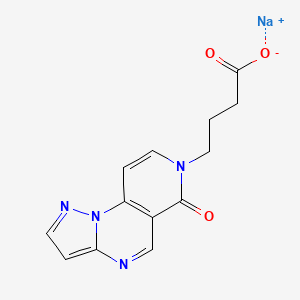
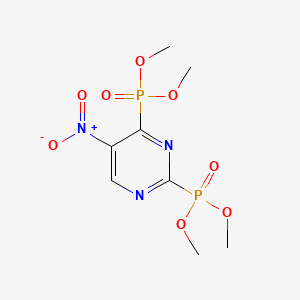
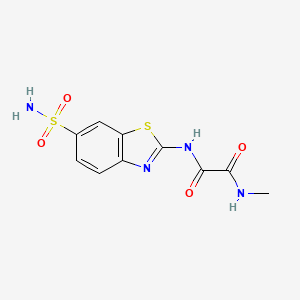


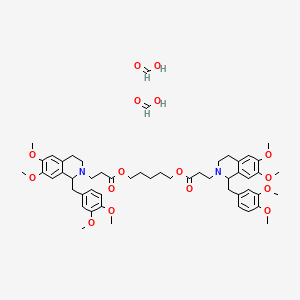

![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)


